Cas no 115290-81-8 (Destolyl Atomoxetine)

Destolyl Atomoxetine 化学的及び物理的性質
名前と識別子
-
- (R)-3-(Methylamino)-1-phenylpropanol
- (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL
- (1R)-3-(methylamino)-1-phenylpropan-1-ol
- Destolyl Atomoxetine
- AC-5330
- (1R)-(+)-3-(Methylamino)-1-phenylpropan-1-ol
- (3R)-N-Methyl-3-hydroxy-3-phenylpropylamine
- (R)-3-Hydroxy-N-methyl-3-phenylpropylamine
- (R)-N-Methyl-3-hydroxy-3-phenylpropylamine
- (R)-N-Methyl-3-phenyl-3-hydroxypropylamine
- Atomoxetine EP Impurity H
- AtoMoxetine Related CoMpound A
- Atomoxetine hydrochloride impurity H
- (R)-3-(Methylamino)-1-phenylpropan-1-ol
- (R)-3-Methylamino-1-phenyl-propan-1-ol
- AKOS015851057
- DB-001116
- XXSDCGNHLFVSET-SNVBAGLBSA-N
- AKOS006272678
- (R)-3-methylamino-1-phenyl-1-propanol
- EN300-141240
- F75914
- Benzenemethanol, alpha-[2-(methylamino)ethyl]-, (alphaR)-
- (3r)-methyl-3-hydroxy-3-phenylpropylamine
- SCHEMBL1201340
- starbld0019046
- 115290-81-8
- (r)-n-methyl-3-phenyl-3-hydroxy-propylamine
-
- MDL: MFCD00070087
- インチ: InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
- InChIKey: XXSDCGNHLFVSET-UHFFFAOYSA-N
- ほほえんだ: CNCCC(c1ccccc1)O
計算された属性
- せいみつぶんしりょう: 165.11500
- どういたいしつりょう: 165.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.017
- ゆうかいてん: 64 °C
- ふってん: 286 ºC
- フラッシュポイント: 115 ºC
- 屈折率: 1.53
- PSA: 32.26000
- LogP: 1.72040
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Destolyl Atomoxetine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Destolyl Atomoxetine 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Destolyl Atomoxetine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1092540-25g |
(R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 95% | 25g |
$300 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123306-250mg |
(R)-3-Methylamino-1-phenyl-propan-1-ol |
115290-81-8 | 96% | 250mg |
$420 | 2022-11-02 | |
Enamine | EN300-141240-5.0g |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 5g |
$3562.0 | 2023-06-06 | ||
Enamine | EN300-141240-1.0g |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 1g |
$1229.0 | 2023-06-06 | ||
Enamine | EN300-141240-0.5g |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 0.5g |
$1180.0 | 2023-06-06 | ||
Biosynth | QEA29081-25 mg |
Destolyl atomoxetine |
115290-81-8 | 25mg |
$467.75 | 2023-01-03 | ||
Biosynth | QEA29081-5 mg |
Destolyl atomoxetine |
115290-81-8 | 5mg |
$155.95 | 2023-01-03 | ||
Enamine | EN300-141240-50mg |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 50mg |
$1032.0 | 2023-09-30 | ||
Enamine | EN300-141240-100mg |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 100mg |
$1081.0 | 2023-09-30 | ||
A2B Chem LLC | AA21275-250mg |
Benzenemethanol, α-[2-(methylamino)ethyl]-, (αR)- |
115290-81-8 | 97% | 250mg |
$486.00 | 2024-04-20 |
Destolyl Atomoxetine 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
Destolyl Atomoxetineに関する追加情報
Destolyl Atomoxetine: A Comprehensive Overview
Destolyl Atomoxetine, also known by its CAS number 115290-81-8, is a widely recognized compound in the field of pharmaceuticals. This compound has garnered significant attention due to its unique properties and applications in modern medicine. In this article, we will delve into the latest research findings, chemical characteristics, and therapeutic potentials of Destolyl Atomoxetine.
Atomoxetine, the active ingredient in Destolyl Atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI). It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and has shown promising results in managing symptoms associated with this condition. Recent studies have highlighted its efficacy in improving cognitive functions, particularly in individuals with ADHD, by modulating neurotransmitter activity in the brain.
The chemical structure of Destolyl Atomoxetine plays a pivotal role in its pharmacological activity. Its molecular formula, C17H23N3O, indicates a complex arrangement of atoms that contributes to its selective action on norepinephrine transporters. This selectivity ensures that Atomoxetine has fewer side effects compared to other medications used for similar purposes. Researchers have also explored the stereochemistry of Atomoxetine, revealing that its enantiomers exhibit different pharmacokinetic profiles, which could be exploited for future drug development.
One of the most recent advancements in the study of Destolyl Atomoxetine involves its use in combination therapies. Clinical trials have demonstrated that combining Atomoxetine with other medications can enhance its therapeutic effects while reducing adverse reactions. For instance, studies have shown that co-administration with certain antidepressants can synergistically improve mood regulation and cognitive performance in patients with ADHD and comorbid depression.
The pharmacokinetics of Destolyl Atomoxetine have been extensively studied to optimize dosing regimens. It is metabolized primarily through cytochrome P450 enzymes, particularly CYP2D6, which plays a critical role in its clearance from the body. This understanding has led to personalized treatment approaches, where dosages are tailored based on an individual's genetic makeup and enzyme activity levels.
In terms of safety, Destolyl Atomoxetine has been generally well-tolerated by patients. However, recent research has identified rare but serious side effects, including hepatotoxicity and increased blood pressure. These findings underscore the importance of regular monitoring during treatment and highlight the need for further investigation into long-term safety profiles.
Looking ahead, ongoing research is focused on expanding the therapeutic applications of Atomoxetine beyond ADHD. Preclinical studies suggest potential benefits in treating neurodegenerative disorders such as Alzheimer's disease by enhancing synaptic plasticity and neuroprotective mechanisms. Additionally, investigations into its effects on sleep patterns have revealed promising results, paving the way for its use as a sleep aid in certain patient populations.
In conclusion, Destolyl Atomoxetine (CAS 115290-81-8) remains a cornerstone in the treatment of ADHD due to its unique pharmacological properties and clinical efficacy. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an even greater role in modern medicine.
115290-81-8 (Destolyl Atomoxetine) 関連製品
- 5554-64-3(3-Dimethylamino-1-phenyl-1-propanol)
- 42142-52-9(a-2-(Methylamino)ethylbenzyl Alcohol)
- 5053-63-4(3-Amino-1-phenylpropan-1-ol)
- 1448664-46-7(Enfortumab)
- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)
- 2024477-38-9(1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)
- 521935-73-9(N2-(2,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)
- 1262019-71-5(4-Iodo-2-(trifluoromethyl)cinnamic acid)

